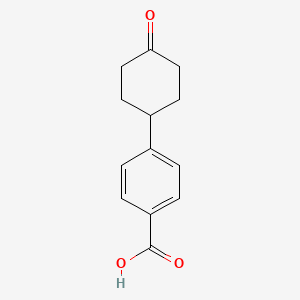

4-(4-Oxocyclohexyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-oxocyclohexyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-4,10H,5-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQFXVZUJFYVHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577342 | |

| Record name | 4-(4-Oxocyclohexyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137465-01-1 | |

| Record name | 4-(4-Oxocyclohexyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-(4-Oxocyclohexyl)benzoic Acid: Pathways, Mechanisms, and Practical Considerations

Abstract

4-(4-Oxocyclohexyl)benzoic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science, serving as a critical building block for complex molecular architectures. This technical guide provides an in-depth analysis of the prevalent synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. The primary focus is on a robust two-step approach: the catalytic hydrogenation of 4'-hydroxybiphenyl-4-carboxylic acid to its corresponding cyclohexanol derivative, followed by a comparative analysis of various oxidation methodologies to yield the target ketone. We will dissect the mechanistic underpinnings and practical considerations of chromium-based oxidations (e.g., Jones oxidation) and modern, milder alternatives like the Swern oxidation. Each protocol is presented with detailed, step-by-step instructions, and key performance indicators are summarized to facilitate informed methodological choices in a laboratory setting.

Introduction

4-(4-Oxocyclohexyl)benzoic acid (CAS: 137465-01-1) is a white to off-white crystalline powder with a melting point in the range of 228-231 °C.[1] Its structure, featuring a ketone-functionalized cyclohexane ring linked to a benzoic acid moiety, makes it a highly versatile intermediate in organic synthesis.[1] The distinct reactivity of the carboxylic acid and the ketone allows for orthogonal chemical modifications, rendering it an invaluable precursor for pharmaceuticals, advanced polymers, and liquid crystals.[1][2]

The synthesis of this molecule, while conceptually straightforward, presents practical challenges related to reagent selection, reaction control, and purification. This guide aims to provide a comprehensive overview of the most reliable synthetic strategies, emphasizing the chemical logic behind procedural steps to ensure both reproducibility and a deep understanding of the transformations involved.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of 4-(4-oxocyclohexyl)benzoic acid points to its immediate precursor, 4-(4-hydroxycyclohexyl)benzoic acid. The ketone functionality is logically derived from the oxidation of this secondary alcohol. The alcohol precursor, in turn, can be synthesized from a commercially available biphenyl derivative, 4'-hydroxybiphenyl-4-carboxylic acid, via the reduction of one of the aromatic rings. This two-stage approach is one of the most common and efficient routes.

Caption: Retrosynthetic pathway for 4-(4-oxocyclohexyl)benzoic acid.

Key Synthetic Pathway: From Biphenyl to Target Molecule

This section details the two-step synthesis starting from 4'-hydroxybiphenyl-4-carboxylic acid.

Step 1: Synthesis of 4-(4-Hydroxycyclohexyl)benzoic Acid via Catalytic Hydrogenation

The foundational step in this pathway is the selective reduction of the phenol-containing ring of 4'-hydroxybiphenyl-4-carboxylic acid. Catalytic hydrogenation is the method of choice for this transformation, offering high efficiency and atom economy.[3] This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.[4]

Causality and Choice of Catalyst: The selection of the catalyst is critical for achieving high yield and selectivity. Noble metal catalysts such as rhodium-on-carbon (Rh/C) or platinum-group metals are often employed. Rhodium is particularly effective for the hydrogenation of aromatic rings under relatively mild conditions. The support material, typically activated carbon, provides a high surface area for the catalyst, maximizing its activity. The reaction is typically performed in a solvent that can dissolve the starting material and is stable under hydrogenation conditions, such as ethanol or a mixture of ethanol and water.[5]

Experimental Protocol: Catalytic Hydrogenation

-

Reactor Setup: A high-pressure hydrogenation vessel (e.g., a Parr autoclave) is charged with 4'-hydroxybiphenyl-4-carboxylic acid (1.0 eq) and a 5% Rhodium-on-carbon catalyst (typically 1-5 mol%).

-

Solvent Addition: A suitable solvent, such as ethanol, is added to dissolve the starting material.

-

Inerting: The vessel is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, which can deactivate the catalyst and create a safety hazard with hydrogen.

-

Hydrogenation: The vessel is pressurized with hydrogen gas to the desired pressure (e.g., 50-100 psi) and heated to a temperature of 50-80 °C. The reaction mixture is stirred vigorously to ensure efficient contact between the substrate, catalyst, and hydrogen.

-

Monitoring: The reaction is monitored by observing the drop in hydrogen pressure. The reaction is considered complete when hydrogen uptake ceases.

-

Work-up: After cooling to room temperature, the vessel is carefully depressurized. The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude 4-(4-hydroxycyclohexyl)benzoic acid, which can be purified by recrystallization.

Step 2: Oxidation of 4-(4-Hydroxycyclohexyl)benzoic Acid

The conversion of the secondary alcohol, 4-(4-hydroxycyclohexyl)benzoic acid, to the target ketone, 4-(4-oxocyclohexyl)benzoic acid, is a critical oxidation step. Several reagents can accomplish this transformation, each with distinct advantages and disadvantages related to efficiency, selectivity, cost, and safety. Below is a comparative analysis of two common methods: the Jones Oxidation and the Swern Oxidation.

The Jones oxidation is a robust and cost-effective method for oxidizing secondary alcohols to ketones using chromic acid (H₂CrO₄).[6][7] The reagent is prepared in situ by dissolving chromium trioxide (CrO₃) or a dichromate salt in aqueous sulfuric acid.[8][9]

Mechanistic Insight: The reaction begins with the formation of a chromate ester from the alcohol and chromic acid.[6][8] A base (water in this case) then abstracts a proton from the carbon bearing the hydroxyl group, leading to an elimination reaction that forms the ketone and a reduced chromium(IV) species, which undergoes further reactions to ultimately form stable chromium(III) salts.[6] The color change from the orange/red of Cr(VI) to the green of Cr(III) provides a visual indicator of reaction progress.[7]

Caption: Experimental workflow for the Jones Oxidation.

Experimental Protocol: Jones Oxidation

-

Reagent Preparation: In a flask set in an ice bath, slowly add chromium trioxide (CrO₃) to a mixture of concentrated sulfuric acid and water. Caution: This is a highly exothermic and corrosive mixture.

-

Reaction Setup: Dissolve 4-(4-hydroxycyclohexyl)benzoic acid (1.0 eq) in acetone in a separate flask equipped with a magnetic stirrer and thermometer, and cool the solution to 0 °C in an ice bath.[10]

-

Oxidation: Add the prepared Jones reagent dropwise to the acetone solution, ensuring the internal temperature does not rise above 10 °C.[9] The appearance of a persistent orange color indicates the completion of the oxidation.

-

Quenching: Quench the reaction by adding a small amount of isopropanol (2-propanol) until the orange color disappears and a green precipitate of chromium(III) salts forms.

-

Work-up: Remove the acetone under reduced pressure. The remaining aqueous slurry is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(4-oxocyclohexyl)benzoic acid.

The Swern oxidation is a much milder, metal-free alternative that converts primary and secondary alcohols to aldehydes and ketones, respectively.[11][12] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (Et₃N).[11][13]

Mechanistic Insight: The reaction proceeds through several key steps. First, DMSO reacts with oxalyl chloride at very low temperatures (typically -78 °C) to form a reactive electrophilic sulfur species, the chlorosulfonium salt.[12][14] The alcohol then adds to this species, forming an alkoxysulfonium salt. The addition of triethylamine deprotonates the carbon adjacent to the oxygen, forming a sulfur ylide intermediate. This ylide undergoes a five-membered ring intramolecular rearrangement to yield the ketone, dimethyl sulfide, and triethylammonium chloride.[12] The mild conditions make it ideal for substrates with acid-sensitive functional groups.[11]

Experimental Protocol: Swern Oxidation

-

Activator Formation: In a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen), dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.[15]

-

DMSO Addition: Slowly add a solution of anhydrous DMSO (2.2 eq) in DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

-

Substrate Addition: Add a solution of 4-(4-hydroxycyclohexyl)benzoic acid (1.0 eq) in DCM dropwise, again keeping the temperature at -78 °C. Stir for 30-45 minutes.

-

Base Addition: Add triethylamine (5.0 eq) to the reaction mixture.[15] Allow the reaction to stir for 30 minutes at -78 °C, then warm to room temperature.

-

Work-up: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization. Note: A significant drawback is the production of volatile and malodorous dimethyl sulfide; all steps should be performed in a well-ventilated fume hood, and glassware should be quenched with bleach.[11]

Comparative Summary of Oxidation Methods

The choice of oxidation method is a critical decision based on substrate sensitivity, scale, cost, and safety considerations.

| Feature | Jones Oxidation | Swern Oxidation |

| Oxidant | Chromic Acid (from CrO₃/H₂SO₄) | Activated DMSO (from (COCl)₂/DMSO) |

| Conditions | Strongly acidic, 0 °C to RT | Anhydrous, very low temp (-78 °C), basic |

| Typical Yield | High (often >85%) | High (often >90%) |

| Advantages | Inexpensive reagents, rapid reaction, easy to monitor visually.[9] | Very mild conditions, metal-free, high chemoselectivity, suitable for acid-sensitive substrates.[11][12] |

| Disadvantages | Highly toxic and carcinogenic Cr(VI) waste, harsh acidic conditions.[9] | Requires stringent anhydrous/low-temp conditions, produces malodorous byproducts, more expensive reagents.[11] |

Purification and Characterization

Regardless of the synthetic route, the final product must be rigorously purified and characterized to confirm its identity and purity.

-

Purification: Recrystallization from a solvent like ethanol or an ethanol/water mixture is typically effective for removing minor impurities. For more challenging purifications, silica gel column chromatography may be necessary.

-

Characterization:

-

NMR Spectroscopy: ¹H NMR should show characteristic peaks for the aromatic protons, the cyclohexyl protons (with a downfield shift for the α-protons next to the ketone), and the carboxylic acid proton. ¹³C NMR will confirm the presence of the carbonyl carbon (ketone), the carboxyl carbon, and the aromatic and aliphatic carbons.

-

Infrared (IR) Spectroscopy: Key signals will include a strong C=O stretch for the ketone (approx. 1710 cm⁻¹), a C=O stretch for the carboxylic acid (approx. 1680 cm⁻¹), and a broad O-H stretch for the carboxylic acid dimer (approx. 2500-3300 cm⁻¹).

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass-to-charge ratio for the molecular ion.

-

Melting Point: A sharp melting point in the expected range (228-231 °C) is a strong indicator of high purity.[1]

-

Safety Considerations

-

Chromium Reagents: Chromium(VI) compounds are highly toxic, carcinogenic, and strong oxidizers. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All chromium-containing waste must be collected and disposed of as hazardous waste according to institutional guidelines.

-

Swern Reagents: Oxalyl chloride is highly corrosive and toxic, reacting violently with water. DMSO is readily absorbed through the skin. Triethylamine is flammable and corrosive. The reaction generates carbon monoxide, a toxic gas. All operations must be conducted in an efficient fume hood under inert conditions.

-

General Precautions: Standard laboratory safety practices should be followed at all times. This includes wearing appropriate PPE, understanding the hazards of all chemicals used, and having a clear plan for quenching reactions and handling waste.

Conclusion

The synthesis of 4-(4-oxocyclohexyl)benzoic acid is most reliably achieved through a two-step process involving the catalytic hydrogenation of 4'-hydroxybiphenyl-4-carboxylic acid, followed by the oxidation of the resulting secondary alcohol. While the Jones oxidation offers a cost-effective and rapid solution, the environmental and health hazards associated with chromium waste are significant. The Swern oxidation, although more technically demanding, provides a milder, metal-free alternative that is often preferred in modern synthesis, especially for delicate substrates. The ultimate choice of method will depend on the specific requirements of the research or development program, balancing factors of scale, cost, safety, and available equipment.

References

- Vertex AI Search. (n.d.). Driving Organic Synthesis with 4-(4-Oxocyclohexyl)benzoic Acid: A Chemist's Guide.

- National Center for Biotechnology Information. (n.d.). 4'-Hydroxybiphenyl-4-carboxylic acid. PubChem.

- Organic Chemistry Portal. (n.d.). Jones Oxidation.

- Chemistry Steps. (n.d.). Jones Oxidation.

- Wikipedia. (n.d.). Jones oxidation.

- Wikipedia. (n.d.). Swern oxidation.

- Alfa Chemistry. (n.d.). Swern Oxidation.

- Alfa Chemistry. (n.d.). Jones Oxidation.

- Organic Chemistry Portal. (2019). Swern Oxidation.

- Chemistry LibreTexts. (2020). Oxidation of alcohols and aldehydes.

- YouTube. (2020). Swern Oxidation | Named Reactions | Organic Chemistry Lessons.

- YouTube. (2021). Swern Oxidation - Organic Chemistry, Reaction Mechanism.

- Pure. (n.d.). Catalytic hydrogenation of short chain carboxylic acids typical of model compound found in bio-oils.

- AIR Unimi. (2024). Effect of Support Functionalization on Catalytic Direct Hydrogenation and Catalytic Transfer Hydrogenation of Muconic Acid to Adipic Acid.

- Chem-Impex. (n.d.). 4,4'-Oxybis(benzoic acid).

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 4. air.unimi.it [air.unimi.it]

- 5. 4′-Hydroxybiphenyl-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Jones Oxidation [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

- 9. Jones oxidation - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Swern oxidation - Wikipedia [en.wikipedia.org]

- 12. glaserr.missouri.edu [glaserr.missouri.edu]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

1H NMR spectrum of 4-(4-Oxocyclohexyl)benzoic acid

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(4-Oxocyclohexyl)benzoic Acid

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel chemical entities is paramount. 4-(4-Oxocyclohexyl)benzoic acid is a bifunctional molecule incorporating a rigid aromatic core and a conformationally dynamic cyclohexanone moiety. This unique architecture makes it a valuable building block, but also presents a compelling challenge for spectroscopic analysis. This guide provides a comprehensive, in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-(4-Oxocyclohexyl)benzoic acid. Designed for researchers and drug development professionals, this document moves beyond simple peak assignment to explore the underlying principles dictating the spectrum's appearance, including conformational dynamics, anisotropic effects, and complex spin-spin coupling patterns. We will detail a robust experimental protocol and provide a predictive analysis grounded in established spectroscopic theory to serve as a definitive reference for scientists working with this and structurally related molecules.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of 4-(4-Oxocyclohexyl)benzoic acid is best understood by dissecting the molecule into its two primary components: the 1,4-disubstituted benzene ring and the 4-substituted cyclohexanone ring. The interplay between these two fragments governs the chemical environment, and thus the resonance frequency (chemical shift), of each proton.

The Benzoic Acid Moiety: A Classic AA'BB' System

The aromatic region of the spectrum is dictated by the protons on the benzene ring. Due to the substitution at the C1 and C4 positions, the four aromatic protons are chemically non-equivalent. However, due to symmetry considerations, they form a second-order coupling pattern known as an AA'BB' system.

-

Protons Hc & Hc' : These protons are ortho to the electron-withdrawing carboxylic acid group (-COOH). This group deshields the protons through both inductive and mesomeric effects, causing them to resonate at a lower field (higher ppm).

-

Protons Hb & Hb' : These protons are ortho to the cyclohexyl substituent. The cyclohexyl group is generally considered electron-donating, which shields these protons relative to those ortho to the carboxyl group.

The result is two distinct signals in the aromatic region, appearing as doublets. The coupling between these adjacent protons (a ³J or ortho coupling) is typically in the range of 7-9 Hz. The carboxylic acid proton (Hd) will appear as a very broad singlet at a significantly downfield position (typically >12 ppm), and its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[1][2][3]

The Cyclohexanone Moiety: Conformational Rigidity and Anisotropy

The cyclohexanone portion of the molecule presents a more complex spectroscopic challenge due to its three-dimensional structure and conformational preferences.

-

Chair Conformation : The cyclohexanone ring predominantly adopts a chair conformation to minimize torsional and steric strain. The bulky 4-benzoic acid substituent will strongly prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions. This effectively locks the conformation of the ring.

-

Proton Environments : This conformational preference leads to five distinct proton environments on the cyclohexanone ring:

-

Ha (Methine Proton) : The single proton at the junction with the benzene ring (C4 position). Being locked in an axial position, it will couple to the four adjacent methylene protons (two axial, two equatorial) at the C3 and C5 positions.

-

He & Hf (α-protons) : The protons adjacent to the carbonyl group (C2 and C6 positions). The carbonyl group's anisotropy deshields these protons, shifting them downfield.[4][5] Within this pair, the axial (He) and equatorial (Hf) protons are diastereotopic and will have different chemical shifts and coupling constants.

-

Hg & Hh (β-protons) : The protons at the C3 and C5 positions. These are further from the carbonyl and thus appear at a higher field (more shielded) than the α-protons. They are also diastereotopic (axial Hg vs. equatorial Hh).

-

-

The Karplus Relationship and Coupling Constants : The magnitude of the coupling constant (J) between vicinal protons is highly dependent on the dihedral angle (φ) between them, a relationship described by the Karplus equation.[6][7][8] In a rigid chair conformation:

-

Axial-Axial Coupling (³J_ax,ax) : The dihedral angle is ~180°, resulting in a large coupling constant (typically 10-13 Hz).

-

Axial-Equatorial (³J_ax,eq) & Equatorial-Equatorial (³J_eq,eq) Couplings : The dihedral angles are ~60°, leading to much smaller coupling constants (typically 2-5 Hz).

-

This principle is the key to assigning the axial and equatorial protons of the cyclohexanone ring. For instance, the axial proton Ha will exhibit large couplings to the adjacent axial protons (Hg ) and small couplings to the adjacent equatorial protons (Hh ), resulting in a complex multiplet, often appearing as a triplet of triplets.

Anisotropic Effects

Both the benzene ring and the carbonyl group generate local magnetic fields that influence the chemical shifts of nearby protons.[9][10][11]

-

Benzene Ring : Protons located above or below the plane of the ring are shielded (move upfield), while those in the plane of the ring are deshielded (move downfield).[12][13][14]

-

Carbonyl Group (C=O) : The C=O bond also creates a conical region of shielding and deshielding. Protons in the vicinity of the oxygen atom are deshielded. This effect is most pronounced for the α-protons (He, Hf).

The combination of these through-space effects contributes to the final observed chemical shifts for all protons on the cyclohexanone ring.

Experimental Protocol: Acquiring a High-Quality Spectrum

The acquisition of a clean, high-resolution ¹H NMR spectrum is contingent upon meticulous sample preparation. The following protocol is a self-validating system designed to minimize artifacts and ensure spectral integrity.

Workflow for ¹H NMR Sample Preparation

Caption: Experimental workflow for NMR analysis.

Step-by-Step Methodology

-

Solvent Selection : Due to the presence of a polar carboxylic acid and a relatively nonpolar core, Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. It possesses excellent solvating power for such amphiphilic molecules and allows for the observation of the exchangeable carboxylic acid proton.[15] Chloroform-d (CDCl₃) is a possible alternative, though solubility may be limited, and the acidic proton signal may be very broad or absent. The residual protium signal of DMSO-d₆ appears around δ 2.50 ppm.[15]

-

Sample Concentration : For a standard ¹H NMR experiment, a concentration of 10-20 mM is ideal. This typically corresponds to weighing 5-10 mg of 4-(4-Oxocyclohexyl)benzoic acid and dissolving it in 0.6-0.7 mL of deuterated solvent.[15][16] This concentration provides an excellent signal-to-noise ratio without causing significant line broadening from aggregation.

-

Sample Preparation : a. Weigh the solid sample (5-10 mg) directly into a clean, dry vial. b. Add the deuterated solvent (0.7 mL DMSO-d₆) using a calibrated pipette. c. Vortex the vial until the solid is completely dissolved. A brief application of gentle heat or sonication may be used if necessary. d. To remove any particulate matter, which can degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality NMR tube (e.g., Wilmad 535-PP or equivalent).[16][17] e. Cap the NMR tube securely to prevent solvent evaporation and contamination.

-

Data Acquisition : The sample is then placed in the NMR spectrometer. Standard acquisition parameters for a ¹H experiment on a 400-600 MHz instrument are typically sufficient. Shimming the sample to optimize magnetic field homogeneity is a critical step for achieving high resolution.

Data Analysis and Interpretation

Based on the theoretical principles outlined above, a detailed prediction of the ¹H NMR spectrum can be made.

Molecular Structure with Proton Assignments

Sources

- 1. rsc.org [rsc.org]

- 2. Benzoic acid(65-85-0) 1H NMR spectrum [chemicalbook.com]

- 3. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. youtube.com [youtube.com]

- 5. Cyclohexanone(108-94-1) 1H NMR spectrum [chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Karplus equation - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. arsdcollege.ac.in [arsdcollege.ac.in]

- 11. youtube.com [youtube.com]

- 12. modgraph.co.uk [modgraph.co.uk]

- 13. web.mit.edu [web.mit.edu]

- 14. researchgate.net [researchgate.net]

- 15. organomation.com [organomation.com]

- 16. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 17. How To [chem.rochester.edu]

A Comprehensive Technical Guide to the 13C NMR Analysis of 4-(4-Oxocyclohexyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the 13C Nuclear Magnetic Resonance (NMR) analysis of 4-(4-Oxocyclohexyl)benzoic acid. As a key building block in organic synthesis and a significant intermediate in the development of novel therapeutics, a thorough understanding of its structural characterization is paramount. This document outlines the fundamental principles of 13C NMR spectroscopy, provides a detailed experimental protocol for data acquisition, and presents a comprehensive analysis of the predicted 13C NMR spectrum, including chemical shift assignments. Furthermore, it delves into the causality behind experimental choices and discusses the role of this molecule in contemporary research and drug development.

Introduction: The Significance of 4-(4-Oxocyclohexyl)benzoic Acid

4-(4-Oxocyclohexyl)benzoic acid is a bifunctional organic compound featuring a para-substituted benzoic acid moiety linked to a cyclohexanone ring. This unique structural arrangement makes it a valuable intermediate in the synthesis of complex molecules. In the pharmaceutical industry, derivatives of benzoic acid are integral to the development of a wide range of drugs, acting as antimicrobial, antifungal, and preservative agents. The cyclohexanone portion offers a reactive handle for further chemical modifications, enabling the construction of diverse molecular architectures. Its role as a high-purity intermediate is crucial for numerous synthetic pathways, making its unambiguous characterization essential for quality control and regulatory compliance.

The precise molecular structure, including the stereochemistry and electronic environment of each carbon atom, dictates the compound's reactivity and biological activity. 13C NMR spectroscopy is an indispensable analytical technique for elucidating this detailed structural information. By providing a unique signal for each chemically distinct carbon atom, 13C NMR allows for the unequivocal confirmation of the compound's identity and purity.

Foundational Principles of 13C NMR Spectroscopy

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule.[1][2] It operates on the same fundamental principles as proton (¹H) NMR, relying on the magnetic properties of the ¹³C isotope, which has a nuclear spin of ½. The natural abundance of ¹³C is only about 1.1%, which makes the technique inherently less sensitive than ¹H NMR.[2]

In a typical 13C NMR experiment, the sample is placed in a strong magnetic field, and the carbon nuclei are irradiated with radiofrequency pulses. This causes the nuclei to absorb energy and transition to a higher energy spin state. When the nuclei relax back to their lower energy state, they emit a signal that is detected and converted into a spectrum.

The chemical shift (δ), reported in parts per million (ppm), is the most important piece of information in a 13C NMR spectrum. It indicates the electronic environment of a particular carbon atom. Electronegative atoms or groups deshield a carbon nucleus, causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups shield the nucleus, shifting its signal to a lower chemical shift (upfield). The typical range for 13C chemical shifts is 0-220 ppm.[3]

For 4-(4-Oxocyclohexyl)benzoic acid, the presence of a carbonyl group, an aromatic ring, and aliphatic carbons will result in signals across a broad range of the 13C NMR spectrum. Due to the molecule's symmetry, several pairs of carbon atoms are chemically equivalent and will produce a single signal, simplifying the spectrum.[4] Specifically, a plane of symmetry runs through the C1-C4 axis of the benzoic acid ring and the C1'-C4' axis of the cyclohexyl ring.

Experimental Protocol for 13C NMR Analysis

The acquisition of a high-quality 13C NMR spectrum requires careful sample preparation and the selection of appropriate instrument parameters. The following protocol is a validated approach for the analysis of 4-(4-Oxocyclohexyl)benzoic acid.

Sample Preparation

-

Solvent Selection: The choice of solvent is critical for NMR analysis. Deuterated solvents are used to avoid large solvent signals in the spectrum. For carboxylic acids like 4-(4-Oxocyclohexyl)benzoic acid, solubility can be a challenge in common non-polar solvents like chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative due to its high polarity and ability to dissolve carboxylic acids. It is important to note that the carboxylic acid proton is often observed as a broad singlet in the ¹H NMR spectrum when dissolved in aprotic solvents like DMSO-d₆.

-

Concentration: A concentration of 10-20 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient for a standard 13C NMR experiment.

-

Sample Filtration (Optional): If any particulate matter is present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.0 ppm). However, for routine analysis, the residual solvent peak can often be used as a secondary reference.

NMR Instrument Parameters

The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz spectrometer.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 | A standard pulse program with power-gated proton decoupling to provide Nuclear Overhauser Effect (NOE) enhancement of carbon signals. |

| Spectral Width (SW) | 250 ppm (0-250 ppm) | Ensures all expected carbon signals, from aliphatic to carbonyl, are captured. |

| Acquisition Time (AQ) | 1.0 - 2.0 s | A longer acquisition time provides better resolution. |

| Relaxation Delay (D1) | 2.0 s | Allows for sufficient relaxation of the carbon nuclei between scans, which is important for obtaining accurate signal intensities, especially for quaternary carbons. |

| Number of Scans (NS) | 1024 or higher | Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve an adequate signal-to-noise ratio. |

| Temperature | 298 K (25 °C) | Standard operating temperature for routine NMR. |

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at δ ≈ 39.5 ppm) or an internal standard (TMS at δ = 0.0 ppm).

Spectral Analysis and Interpretation

Due to the unavailability of a publicly accessible experimental spectrum, the following analysis is based on a predicted 13C NMR spectrum of 4-(4-Oxocyclohexyl)benzoic acid, supplemented with empirical data from similar structures. The molecule possesses a plane of symmetry, resulting in 9 unique carbon signals.

Figure 2. Relationship between different NMR experiments for structural elucidation.

Conclusion

13C NMR spectroscopy is a cornerstone technique for the structural characterization of 4-(4-Oxocyclohexyl)benzoic acid. This guide has provided a comprehensive overview of the theoretical principles, a detailed experimental protocol, and an in-depth analysis of the expected 13C NMR spectrum. The ability to confidently assign each carbon signal is crucial for researchers in organic synthesis and drug development, ensuring the identity, purity, and quality of this important chemical intermediate. The application of advanced 2D NMR techniques can further solidify these assignments, providing a complete and unambiguous structural picture.

References

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

Wikipedia. (2023, December 27). Carbon-13 nuclear magnetic resonance. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-(4-Oxocyclohexyl)benzoic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of chemical synthesis and drug discovery, the strategic selection of molecular building blocks is paramount. 4-(4-Oxocyclohexyl)benzoic acid emerges as a compound of significant interest, offering a unique structural motif that combines a reactive cyclohexanone ring with a versatile benzoic acid moiety. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of its physical and chemical properties, synthetic pathways, and potential applications. As a Senior Application Scientist, the following sections are curated to deliver not only precise data but also field-proven insights into the practical utility and experimental considerations of this valuable intermediate.

Section 1: Core Molecular and Physical Properties

4-(4-Oxocyclohexyl)benzoic acid is a bifunctional organic molecule that serves as a key intermediate in various synthetic endeavors.[1] Its rigid cyclohexyl core and the aromatic benzoic acid unit provide a well-defined three-dimensional structure, making it an attractive component for creating complex molecular architectures.

Structural and General Information

| Property | Value | Source(s) |

| CAS Number | 137465-01-1 | [1][2] |

| Molecular Formula | C₁₃H₁₄O₃ | [2] |

| Molecular Weight | 218.25 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1][3] |

Physicochemical Data

The physicochemical properties of a compound are critical for predicting its behavior in different environments and for designing experimental protocols. While extensive experimental data for 4-(4-Oxocyclohexyl)benzoic acid is not widely published, a combination of reported data and predicted values provides a solid foundation for its characterization.

| Property | Value | Notes | Source(s) |

| Melting Point | 228-231 °C | Experimental data. This relatively high melting point suggests a stable crystalline lattice. | [1][3] |

| Boiling Point | 405.9 ± 45.0 °C | Predicted value. The high boiling point is expected due to the molecular weight and polar functional groups. | [3] |

| Density | 1.214 ± 0.06 g/cm³ | Predicted value. | [3] |

| pKa | ~4-5 | Predicted value. The acidity is expected to be similar to other benzoic acid derivatives. For comparison, the pKa of benzoic acid is approximately 4.2. | N/A |

| Solubility | Generally, carboxylic acids exhibit poor solubility in water and good solubility in organic solvents like alcohols, ethers, and acetone.[4] | N/A |

Section 2: Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid ring, typically in the range of 7.5-8.2 ppm. The cyclohexyl protons would appear further upfield, likely between 1.5 and 3.0 ppm, with complex splitting patterns due to their diastereotopic nature. The carboxylic acid proton will present as a broad singlet at a downfield chemical shift, usually above 10 ppm.

-

¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the ketone at a significantly downfield position (around 210 ppm). The carboxylic acid carbonyl carbon will appear around 170-180 ppm. The aromatic carbons will resonate in the 120-140 ppm region, and the aliphatic carbons of the cyclohexyl ring will be found in the 20-50 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic stretching vibrations of the two carbonyl groups. A strong, sharp peak for the ketone C=O stretch is expected around 1715 cm⁻¹. The carboxylic acid C=O stretch will likely appear as a broad band around 1700 cm⁻¹, often overlapping with the ketone signal. A very broad O-H stretch from the carboxylic acid dimer, a hallmark of this functional group, will be visible in the 2500-3300 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum should display a molecular ion peak (M⁺) at m/z = 218. Key fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the cyclohexanone ring.

Section 3: Chemical Properties and Reactivity

The chemical reactivity of 4-(4-Oxocyclohexyl)benzoic acid is dictated by its two primary functional groups: the cyclohexanone and the carboxylic acid. This dual reactivity makes it a versatile building block for a wide array of chemical transformations.[1]

Reactivity of the Cyclohexanone Moiety

The ketone group is susceptible to a variety of nucleophilic addition reactions. This allows for the introduction of new functional groups at this position. Common reactions include:

-

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond.

-

Reductive Amination: The ketone can be converted to an amine through reaction with an amine in the presence of a reducing agent.

Reactivity of the Benzoic Acid Moiety

The carboxylic acid group is a versatile handle for various transformations, primarily involving nucleophilic acyl substitution.

-

Esterification: The carboxylic acid can be readily converted to its corresponding ester by reaction with an alcohol under acidic conditions (Fischer esterification).

-

Amide Bond Formation: Coupling with amines in the presence of a coupling agent (e.g., DCC, EDC) will form an amide bond.

-

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like LiAlH₄.

Section 4: Synthesis Strategies

While specific patented syntheses for 4-(4-Oxocyclohexyl)benzoic acid are not extensively detailed in publicly accessible literature, its structure lends itself to several logical synthetic routes based on well-established organic reactions. A plausible and efficient approach would involve the oxidation of a readily available precursor.

Proposed Synthetic Route: Oxidation of 4-(4-Oxocyclohexyl)toluene

A common and effective method for the synthesis of benzoic acids is the oxidation of an alkylbenzene. In this case, 4-(4-oxocyclohexyl)toluene would be the ideal starting material.

Experimental Rationale:

-

Choice of Oxidant: Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic or basic conditions are effective for converting a benzylic methyl group to a carboxylic acid. The choice of oxidant and reaction conditions would need to be optimized to avoid side reactions with the ketone functionality.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures to drive the oxidation to completion.

-

Workup and Purification: After the reaction, the product is isolated by acidification, which precipitates the carboxylic acid. Purification can be achieved through recrystallization from a suitable solvent system.

Section 5: Applications in Research and Development

The unique bifunctional nature of 4-(4-Oxocyclohexyl)benzoic acid makes it a valuable building block in several areas of research and development, particularly in medicinal chemistry and materials science.

Drug Discovery

The rigid cyclohexyl scaffold can be used to orient functional groups in specific three-dimensional arrangements, which is crucial for binding to biological targets. The benzoic acid moiety provides a handle for forming esters and amides, which are common functional groups in drug molecules, allowing for the modulation of pharmacokinetic properties.

Materials Science

The defined geometry of this molecule makes it a candidate for the synthesis of liquid crystals and other advanced materials. The carboxylic acid group can be used to anchor the molecule to surfaces or to incorporate it into polymer backbones.

Section 6: Experimental Protocol: Determination of Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Objective: To determine the melting point range of a synthesized or procured sample of 4-(4-Oxocyclohexyl)benzoic acid.

Materials:

-

Sample of 4-(4-Oxocyclohexyl)benzoic acid

-

Melting point apparatus

-

Capillary tubes (open at one end)

Protocol:

-

Sample Preparation: Ensure the sample is dry and finely powdered. A small amount of the powder is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the closed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation:

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point (around 220 °C).

-

Once the temperature is within 10-15 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute. This slow heating rate is crucial for an accurate determination.

-

Observe the sample closely through the magnifying lens.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).

-

-

Interpretation: A sharp melting range (1-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Section 7: Safety and Handling

As with any chemical, proper safety precautions should be observed when handling 4-(4-Oxocyclohexyl)benzoic acid.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

References

-

[Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-

-

.com/4-acetyl-benzoic-acid.html)

Sources

An In-depth Technical Guide to the Solubility of 4-(4-Oxocyclohexyl)benzoic acid

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(4-Oxocyclohexyl)benzoic acid. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the solubility of this compound, outlines detailed experimental protocols for its quantitative assessment, and presents predicted solubility profiles in a range of common laboratory solvents. By integrating molecular structure analysis with established solubility determination methodologies, this guide serves as a critical resource for the effective utilization of 4-(4-Oxocyclohexyl)benzoic acid in synthetic chemistry and pharmaceutical formulation.

Introduction: The Significance of Solubility in Drug Discovery and Development

Solubility is a pivotal physicochemical property that profoundly influences the developability of a chemical entity into a viable pharmaceutical product. For a compound like 4-(4-Oxocyclohexyl)benzoic acid, which serves as a versatile building block in organic synthesis, understanding its solubility is paramount.[1] Poor solubility can impede absorption, leading to low bioavailability and therapeutic inefficacy. Furthermore, it can present significant challenges during formulation and manufacturing processes. Therefore, a thorough characterization of the solubility of 4-(4-Oxocyclohexyl)benzoic acid in various solvent systems is not merely an academic exercise but a crucial step in harnessing its full potential in medicinal chemistry and materials science.

This guide will provide a detailed exploration of the factors influencing the solubility of 4-(4-Oxocyclohexyl)benzoic acid, from its intrinsic molecular structure to the impact of different solvent environments. We will bridge theoretical predictions with practical, field-proven experimental methodologies to offer a holistic understanding of this compound's solution behavior.

Molecular Structure and its Implications for Solubility

The solubility of an organic molecule is intrinsically linked to its structure.[2] 4-(4-Oxocyclohexyl)benzoic acid is a molecule of dual character, possessing both polar and non-polar regions that dictate its interactions with various solvents.

Key Structural Features:

-

Carboxylic Acid Group (-COOH): This functional group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. This feature suggests a favorable interaction with polar protic solvents.

-

Ketone Group (C=O): The carbonyl group is also polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

-

Cyclohexyl Ring: This saturated aliphatic ring is non-polar and hydrophobic. Its presence is expected to enhance solubility in non-polar organic solvents.

-

Benzene Ring: The aromatic ring is also predominantly non-polar and will contribute to the molecule's solubility in non-polar and some polar aprotic solvents through van der Waals interactions.

The interplay between the polar carboxylic acid and ketone functionalities and the non-polar cyclohexyl and benzene rings will result in a nuanced solubility profile. The principle of "like dissolves like" provides a foundational framework for predicting this behavior.

Theoretical Solubility Prediction: Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). These parameters are based on the concept that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3] A solute will be soluble in a solvent if their respective HSP values are similar.

Predicted Solubility of 4-(4-Oxocyclohexyl)benzoic acid

Based on the structural analysis and the principles of solubility, a predicted solubility profile for 4-(4-Oxocyclohexyl)benzoic acid in various solvent classes is presented in the table below. It is important to note that these are qualitative predictions and should be confirmed by experimental determination.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The carboxylic acid and ketone groups can form hydrogen bonds with protic solvents. However, the large non-polar cyclohexyl and benzene rings will limit solubility, especially in water. Solubility is expected to increase with the alkyl chain length of the alcohol.[4] |

| Polar Aprotic | Acetone, DMSO, DMF | Moderate to High | These solvents can accept hydrogen bonds from the carboxylic acid and have strong dipole-dipole interactions with the polar functional groups. The non-polar parts of the molecule are also reasonably well-solvated. |

| Non-Polar | Hexane, Toluene | Low to Moderate | The non-polar cyclohexyl and benzene rings will interact favorably with non-polar solvents through van der Waals forces. However, the highly polar carboxylic acid and ketone groups will be poorly solvated, limiting overall solubility. |

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, experimental determination is essential. Two primary types of solubility measurements are commonly employed in drug discovery and development: kinetic and thermodynamic solubility.

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound in solution after a short incubation time, typically from a concentrated stock solution (e.g., in DMSO).[5][6] This high-throughput screening method is valuable for early-stage drug discovery to quickly assess the solubility of a large number of compounds.

Experimental Protocol: Kinetic Solubility by UV-Vis Spectroscopy

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of 4-(4-Oxocyclohexyl)benzoic acid in 100% DMSO.

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Addition to Buffer: Add a small aliquot (e.g., 2 µL) of each DMSO stock solution to a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) with shaking for a defined period (e.g., 2 hours).

-

Precipitation Detection: Measure the turbidity of the solutions using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm) to detect precipitation.

-

Quantification (Optional): For a more quantitative assessment, centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new plate and measure the absorbance at the compound's λmax using a UV-Vis spectrophotometer.

-

Data Analysis: Determine the highest concentration at which no precipitation is observed. This is the kinetic solubility.

Below is a diagram illustrating the workflow for the kinetic solubility assay.

Caption: Kinetic Solubility Assay Workflow

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution.[6] The shake-flask method is the gold standard for determining thermodynamic solubility.[7][8]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method and HPLC-UV Analysis

-

Sample Preparation: Add an excess amount of solid 4-(4-Oxocyclohexyl)benzoic acid to a series of vials containing different solvents. Ensure that undissolved solid remains.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed for a period to allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, taking care not to disturb the solid phase.

-

Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples by High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: Calculate the concentration of 4-(4-Oxocyclohexyl)benzoic acid in the original supernatant based on the dilution factor and a standard curve. This concentration represents the thermodynamic solubility.

The following diagram outlines the shake-flask method for thermodynamic solubility determination.

Caption: Thermodynamic Solubility (Shake-Flask) Workflow

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 4-(4-Oxocyclohexyl)benzoic acid, addressing both theoretical predictions and practical experimental determination. The dual nature of its molecular structure, featuring both polar and non-polar moieties, results in a varied solubility profile across different solvent classes. For researchers and drug development professionals, a thorough understanding of this property is indispensable for the successful application of this compound in synthesis and formulation. The detailed protocols provided herein offer a robust framework for the accurate and reliable measurement of both kinetic and thermodynamic solubility, enabling informed decisions in the development pipeline.

References

-

Oreate AI Blog. (2026, January 8). Understanding the Polarity of Benzoic Acid: A Deep Dive. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. [Link]

-

Masumoto, K., et al. (1995). Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy. Biomedical and Pharmacology Journal, 14(4). [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

-

ResearchGate. (2025, November 26). (PDF) Solubility of Benzoic Acid in Mixed Solvents. [Link]

-

ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

PubMed. (2016). A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. [Link]

-

ResearchGate. (n.d.). Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling | Request PDF. [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). [Link]

-

ResearchGate. (n.d.). Hansen solubility parameters of different solvents and physico-chemical... [Link]

-

Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

-

ResearchGate. (2025, November 26). Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol. [Link]

-

PubChem. (n.d.). Benzoic Acid. [Link]

-

Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Understanding the Polarity of Benzoic Acid: A Deep Dive - Oreate AI Blog [oreateai.com]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. enamine.net [enamine.net]

- 7. Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. dissolutiontech.com [dissolutiontech.com]

Methodological & Application

Application Note: Knoevenagel Condensation of 4-(4-Oxocyclohexyl)benzoic Acid

<

Abstract

This technical guide provides a comprehensive protocol and in-depth scientific rationale for the Knoevenagel condensation of 4-(4-Oxocyclohexyl)benzoic acid with malononitrile. This reaction is a pivotal step in the synthesis of various functionalized molecules with potential applications in medicinal chemistry and materials science. We will explore the reaction mechanism, detail a robust experimental procedure, and discuss the critical parameters that ensure a high yield and purity of the desired product, 4-(4-(dicyanomethylene)cyclohexyl)benzoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of the Knoevenagel Condensation

The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation in organic chemistry, involves the reaction of a carbonyl compound with an active methylene compound in the presence of a basic catalyst.[1] It is a modification of the aldol condensation and is characterized by a nucleophilic addition followed by a dehydration reaction, ultimately yielding an α,β-unsaturated product. This reaction is particularly valuable for the synthesis of a wide array of compounds, including intermediates for pharmaceuticals, dyes, and polymers.[1][2]

The substrate of interest, 4-(4-Oxocyclohexyl)benzoic acid, is a bifunctional molecule possessing both a ketone and a carboxylic acid moiety.[3] This unique structure makes it a versatile building block in organic synthesis.[3] The Knoevenagel condensation provides a direct route to introduce a dicyanomethylene group onto the cyclohexyl ring, a common pharmacophore and a functional group that can be further elaborated.

This application note will focus on the reaction between 4-(4-Oxocyclohexyl)benzoic acid and malononitrile, an active methylene compound, to yield 4-(4-(dicyanomethylene)cyclohexyl)benzoic acid. Malononitrile is frequently employed in Knoevenagel condensations due to the high acidity of its methylene protons, which facilitates the reaction under mild conditions.[4]

Mechanistic Insights: A Step-by-Step Examination

The Knoevenagel condensation proceeds through a well-established mechanism, which can be catalyzed by a variety of bases. For the reaction of a ketone, a weak base such as piperidine is often employed to prevent self-condensation of the carbonyl compound. The mechanism can be dissected into the following key steps:

-

Enolate Formation: The basic catalyst, typically an amine like piperidine, deprotonates the active methylene compound (malononitrile) to form a resonance-stabilized carbanion (enolate).

-

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the 4-(4-Oxocyclohexyl)benzoic acid. This results in the formation of a tetrahedral alkoxide intermediate.[5]

-

Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst or the solvent to form a β-hydroxy intermediate.

-

Dehydration: The β-hydroxy intermediate undergoes base-catalyzed dehydration to eliminate a molecule of water, leading to the formation of the final α,β-unsaturated product. The removal of water is crucial to drive the reaction equilibrium towards the product.[6]

A variation of this mechanism involves the formation of an iminium ion intermediate when a secondary amine catalyst like piperidine is used.[7][8] The iminium ion is more electrophilic than the original ketone, which can accelerate the nucleophilic attack by the enolate.[8]

Figure 1: Simplified workflow of the Knoevenagel condensation mechanism.

Experimental Protocol: Synthesis of 4-(4-(dicyanomethylene)cyclohexyl)benzoic acid

This protocol details a reliable method for the synthesis of 4-(4-(dicyanomethylene)cyclohexyl)benzoic acid with a high yield and purity.

Materials and Reagents

| Reagent | Grade | Supplier |

| 4-(4-Oxocyclohexyl)benzoic acid | ≥98% | Sigma-Aldrich |

| Malononitrile | ≥99% | Sigma-Aldrich |

| Piperidine | ≥99% | Sigma-Aldrich |

| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Glacial Acetic Acid | ACS Reagent | Fisher Scientific |

| Ethyl Acetate | HPLC Grade | Fisher Scientific |

| Hexanes | HPLC Grade | Fisher Scientific |

| Hydrochloric Acid (HCl) | 1 M solution | VWR Chemicals |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | VWR Chemicals |

Equipment

-

Round-bottom flask (250 mL)

-

Dean-Stark apparatus[9]

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Step-by-Step Procedure

Figure 2: Experimental workflow for the synthesis of 4-(4-(dicyanomethylene)cyclohexyl)benzoic acid.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(4-Oxocyclohexyl)benzoic acid (10.0 g, 45.4 mmol, 1.0 eq) and malononitrile (3.30 g, 49.9 mmol, 1.1 eq). Add 100 mL of toluene to the flask.

-

Catalyst Addition: To the stirred suspension, add piperidine (0.45 mL, 4.54 mmol, 0.1 eq) followed by glacial acetic acid (0.26 mL, 4.54 mmol, 0.1 eq). The addition of a catalytic amount of acetic acid can form a piperidinium acetate salt in situ, which has been shown to be an effective catalyst.[10]

-

Azeotropic Reflux: Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.[9] Heat the reaction mixture to reflux using a heating mantle. The water generated during the condensation will be collected in the Dean-Stark trap as an azeotrope with toluene.[11][12]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1) as the eluent. The reaction is typically complete when no more water is collected in the Dean-Stark trap (approximately 0.82 mL) and the starting ketone is no longer visible by TLC (usually 4-6 hours).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with 100 mL of ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL) and brine (1 x 50 mL). The acidic wash is to remove the piperidine catalyst.

-

Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the pure 4-(4-(dicyanomethylene)cyclohexyl)benzoic acid as a white to off-white crystalline solid.

Product Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.[13]

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C≡N, C=O of the carboxylic acid, and C=C).[2]

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point: To assess the purity of the compound.

Discussion: Rationale Behind the Protocol

The success of the Knoevenagel condensation hinges on several key experimental parameters. This section provides the scientific reasoning behind the choices made in the protocol.

Choice of Catalyst

A weak base is generally preferred for the Knoevenagel condensation of ketones to minimize side reactions such as self-condensation.[6] Piperidine is a commonly used and effective catalyst for this purpose.[14] The combination of piperidine and a catalytic amount of acetic acid generates piperidinium acetate, which can act as a bifunctional catalyst, with the acetate anion serving as the base and the piperidinium cation as a proton source.

The Role of the Dean-Stark Trap

The Knoevenagel condensation is a reversible reaction where water is produced as a byproduct.[11] According to Le Chatelier's principle, the removal of a product will shift the equilibrium towards the formation of more products. The Dean-Stark apparatus is a simple and effective tool for the azeotropic removal of water from the reaction mixture, thereby driving the reaction to completion and improving the overall yield.[9][15] Toluene is an excellent solvent for this purpose as it forms a low-boiling azeotrope with water.

Solvent Selection

Toluene was chosen as the solvent for several reasons. It is a non-polar solvent that is immiscible with water, making it ideal for use with a Dean-Stark trap.[11] Additionally, its relatively high boiling point (111 °C) allows for the reaction to be conducted at an elevated temperature, which increases the reaction rate, particularly for the less reactive ketone substrate.[6]

Purification Strategy

Recrystallization is a powerful and straightforward technique for purifying solid organic compounds. The choice of an appropriate solvent system, in this case, ethyl acetate/hexanes, is crucial. The product should be soluble in the hot solvent (ethyl acetate) and insoluble in the cold solvent, while the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. The addition of a non-polar co-solvent like hexanes reduces the solubility of the product upon cooling, promoting crystallization.

Troubleshooting and Optimization

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Extend the reaction time and ensure all water has been removed. Monitor the reaction by TLC until the starting material is consumed.[11] |

| Inefficient water removal. | Ensure the Dean-Stark apparatus is functioning correctly and that the azeotrope is forming. | |

| Loss of product during work-up or purification. | Be careful during extractions and transfers. Optimize the recrystallization solvent system to maximize recovery. | |

| Formation of Byproducts | Use of too strong a base or too high a temperature. | Use a weaker base or reduce the amount of catalyst. Lower the reaction temperature, although this may increase the reaction time. |

| Product is an Oil/Gummy Solid | Impurities are present. | The crude product may require further purification, such as column chromatography, before recrystallization. |

| Inappropriate recrystallization solvent. | Experiment with different solvent systems to find one that promotes the formation of a crystalline solid. |

Conclusion

The Knoevenagel condensation of 4-(4-Oxocyclohexyl)benzoic acid with malononitrile is a robust and efficient method for the synthesis of 4-(4-(dicyanomethylene)cyclohexyl)benzoic acid. By carefully controlling the reaction conditions, particularly the choice of catalyst and the effective removal of water, a high yield of the desired product can be achieved. The detailed protocol and the accompanying scientific rationale provided in this application note serve as a valuable resource for researchers engaged in the synthesis of novel organic molecules for various applications.

References

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Knoevenagel condensation. Retrieved from [Link]

- Tiwari, S., & Singh, J. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology, 4(8), 123-127.

-

Mowry, D. T. (1945). The Knoevenagel Condensation of Aryl Alkyl Ketones with Malononitrile. Journal of the American Chemical Society, 67(7), 1050–1051. [Link]

- Google Patents. (n.d.). Malononitrile synthesis method. (CN104945278A).

-

Mondal, T., & Chowdhury, S. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(21), 5414–5424. [Link]

-

Dekamin, M. G., & Eslami, M. (2014). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Hein, R. W., Astle, M. J., & Shelton, J. R. (1951). Ion-exchange Resin Catalysis of the Knoevenagel Condensation of Ketones. The Journal of Organic Chemistry, 16(10), 1564–1572. [Link]

-

Mitra, A. K., & Banerjee, K. (2006). Microwave Assisted Knoevenagel Condensation Using Sodium Fluoride and Lithium Chloride as Catalysts Under Solvent-Free Conditions. Synthetic Communications, 36(15), 2189–2195. [Link]

- Kumar, A., & Sharma, S. (2013). Enhanced reaction rate by using N,N-dimethylformamide as a catalyst in Knoevenagel condensation. Journal of Chemical and Pharmaceutical Research, 5(12), 1205-1209.

-

Organic Syntheses. (n.d.). Malononitrile. Retrieved from [Link]

-

da Silva, A. B., de Oliveira, K. T., & de Souza, R. O. M. A. (2021). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 11(53), 33501–33512. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). Retrieved from [Link]

-

ResearchGate. (n.d.). Catalysts used for Knoevenagel condensation. Retrieved from [Link]

-

Chen, Y., et al. (2023). Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. Molecules, 28(15), 5786. [Link]

-

Giernoth, R., & Vautravers, N. (2017). Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes. Green Chemistry, 19(3), 754-759. [Link]

- Google Patents. (n.d.). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. (EP1454891A1).

-

Asfandyar, M. (2022, September 16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube. Retrieved from [Link]

-

da Silva, A. B., et al. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Online Journal of Case Studies, 6(4). [Link]

- Li, J., & Li, W. (2004). Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. ARKIVOC, 2004(9), 4-8.

-

PubChem. (n.d.). Benzoic acid, 4-(acetyloxy)-. Retrieved from [Link]

-

Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Retrieved from [Link]

-

Li, J., & Li, W. (2004). Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. Arkat USA. Retrieved from [Link]

-

Martínez-Mora, O., et al. (2019). A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Synthesis, crystal structure, thin film morphology, spectroscopic characterization and DFT calculations. New Journal of Chemistry, 43(40), 15995-16004. [Link]

-

Davis, H. (2013, April 22). A Simple Dean-Stark Apparatus Explained. YouTube. Retrieved from [Link]

- Al-Jossmy, E. A., & Khalifa, A. S. F. (2024). innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. Journal of Basic Sciences, 37(2), 299-310.

-

University of York. (n.d.). Dean-Stark. Retrieved from [Link]

-

de Oliveira, K. T., et al. (2018). Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. Current Organic Synthesis, 15(7), 935-956. [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. op.niscair.res.in [op.niscair.res.in]

- 3. nbinno.com [nbinno.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. Knoevenagel Condensation [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chemistry Teaching Labs - Dean-Stark [chemtl.york.ac.uk]

- 10. Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25595G [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

Application Notes and Protocols for the Esterification of 4-(4-Oxocyclohexyl)benzoic Acid

Introduction

4-(4-Oxocyclohexyl)benzoic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science.[1] Its rigid cyclohexyl scaffold, combined with the reactive handles of a carboxylic acid and a ketone, makes it a valuable building block for the synthesis of complex molecular architectures.[1] Esterification of the carboxylic acid moiety is a critical transformation, enabling the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are key considerations in drug design.[2] Furthermore, the resulting esters can serve as versatile intermediates for the synthesis of novel polymers, liquid crystals, and other advanced materials.[1][3]

This comprehensive guide provides detailed protocols and technical insights into the esterification of 4-(4-oxocyclohexyl)benzoic acid. It is designed for researchers, scientists, and drug development professionals seeking to leverage this important synthetic transformation. The protocols described herein are grounded in established chemical principles and offer a starting point for reaction optimization.

Chemical Principles of Esterification